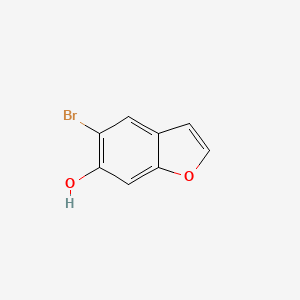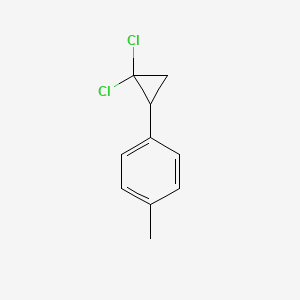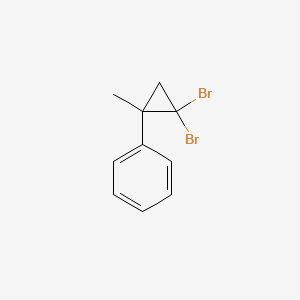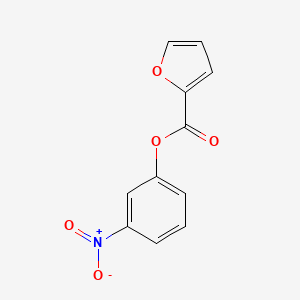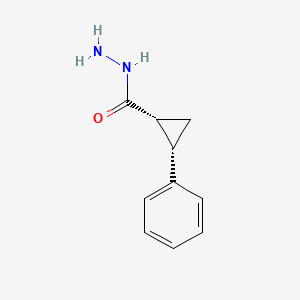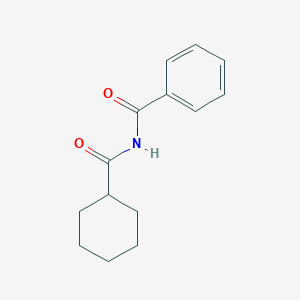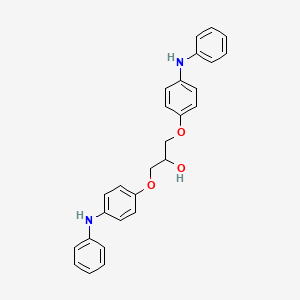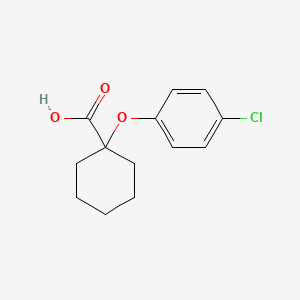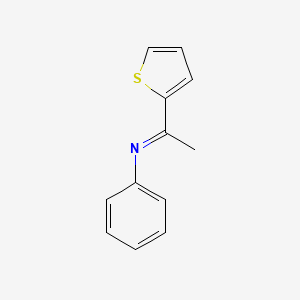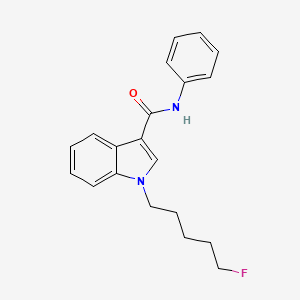
N-Phenyl-1-(5-fluoropentyl)-1H-indole-3-carboxamide
Overview
Description
It is categorized as an analytical reference standard and is primarily used in research and forensic applications . This compound is not intended for human or veterinary use.
Scientific Research Applications
5-Fluoro phenyl-PICA is extensively used in scientific research, particularly in the fields of chemistry, biology, and forensic science . Its applications include:
Chemistry: As a reference standard for analytical methods such as gas chromatography-mass spectrometry (GC-MS).
Biology: Studying the interaction of synthetic cannabinoids with biological receptors.
Medicine: Investigating the pharmacological effects and potential therapeutic uses of synthetic cannabinoids.
Industry: Quality control and validation of analytical methods in forensic laboratories.
Mechanism of Action
Target of Action
The primary targets of N-Phenyl-1-(5-fluoropentyl)-1H-indole-3-carboxamide, also known as 3X4PHX3PGF, are the cannabinoid type 1 and type 2 receptors (CB1 and CB2) . These receptors are part of the endocannabinoid system, which plays a crucial role in various physiological processes.
Mode of Action
3X4PHX3PGF interacts with its targets by acting as an agonist . This means it binds to the CB1 and CB2 receptors and activates them. The activation of these receptors can lead to various physiological changes, depending on the specific receptor and its location in the body.
Pharmacokinetics
Like other synthetic cannabinoids, it is likely that the compound is primarily ingested through inhalation
Action Environment
The action, efficacy, and stability of 3X4PHX3PGF can be influenced by various environmental factors. For instance, the compound’s action can be affected by the presence of other substances, the user’s physiological state, and the method of ingestion
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-fluoro phenyl-PICA involves the reaction of 1H-indole-3-carboxylic acid with 5-fluoropentylamine under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis generally follows the same principles as laboratory preparation but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while ensuring safety and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro phenyl-PICA undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the indole ring, leading to the formation of hydroxylated derivatives.
Reduction: The carbonyl group in the carboxamide moiety can be reduced to form corresponding amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products:
Oxidation: Hydroxylated indole derivatives.
Reduction: Amines derived from the reduction of the carboxamide group.
Substitution: Compounds where the fluorine atom is replaced by other nucleophiles.
Comparison with Similar Compounds
5-Fluoro MPP-PICA: Another synthetic cannabinoid with a similar structure but different substituents.
5F-CUMYL-PINACA: A synthetic cannabinoid with a different core structure but similar functional groups.
Uniqueness: 5-Fluoro phenyl-PICA is unique due to its specific fluorinated pentyl chain and phenyl group, which contribute to its distinct pharmacological profile and interaction with cannabinoid receptors. This makes it a valuable compound for research and forensic applications.
Properties
IUPAC Name |
1-(5-fluoropentyl)-N-phenylindole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O/c21-13-7-2-8-14-23-15-18(17-11-5-6-12-19(17)23)20(24)22-16-9-3-1-4-10-16/h1,3-6,9-12,15H,2,7-8,13-14H2,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZYJALPWLNXEIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CN(C3=CC=CC=C32)CCCCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601342233 | |
| Record name | N-Phenyl-1-(5-fluoropentyl)-1H-indole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601342233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1776086-01-1 | |
| Record name | 5F-SDB-005 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1776086011 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Phenyl-1-(5-fluoropentyl)-1H-indole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601342233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-FLUORO PHENYL-PICA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3X4PHX3PGF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(3,4-dichlorobenzyl)thio]-N,N-dimethyl-1H-1,2,3-triazole-4-carboximidamide hydrochloride](/img/structure/B1653092.png)
